molecular formula C11H7Cl2NO2 B1524913 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol CAS No. 20054-98-2

6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol

Cat. No. B1524913
CAS RN: 20054-98-2
M. Wt: 256.08 g/mol
InChI Key: JRVWTQXWMBAVPB-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of pyrimidine, which is a prominent member of the diazine family of heterocyclics . Pyrimidine is found throughout nature as a component of nucleic acids, nucleotides, and corresponding nucleosides .


Synthesis Analysis

The synthesis of similar compounds often involves multi-component reactions that can be optimized for environmental friendliness and efficiency . For instance, a related compound was synthesized using Suzuki cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of similar derivatives can be complex, with potential for various isomers and crystal forms. Single crystal X-ray diffraction has been used to determine the structure of related compounds.


Chemical Reactions Analysis

The reactivity of similar derivatives can be influenced by their functional groups and molecular structure . For example, the presence of amino and nitrile groups can make these compounds suitable for further chemical transformations .

Scientific Research Applications

Chemical Synthesis and Probe Development

3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene and -tetrahydrofuran were synthesized to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction. These compounds demonstrate the utility of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol derivatives in understanding receptor-ligand interactions, highlighting their potential in the development of more selective and potent neonicotinoid insecticides (Zhang, Tomizawa, & Casida, 2004).

Anticancer and Antimicrobial Agents

A study synthesized and evaluated novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties for their anticancer and antimicrobial activities. These compounds demonstrated significant potency against cancer cell lines and pathogenic strains, suggesting the potential therapeutic applications of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol derivatives (Katariya, Vennapu, & Shah, 2021).

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives, related structurally to 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol, were evaluated for their inhibition performance against mild steel corrosion. These studies demonstrate how derivatives can serve as effective corrosion inhibitors, offering insights into the protective mechanisms at the molecular level (Saady et al., 2021).

Molecular Docking and Spectroscopic Analysis

Research on 3-(4-Chlorophenyl)-5-4-propan-2-yl)phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone explored its molecular structure, quantum chemical properties, and antimicrobial activity. These studies not only provide a foundation for understanding the structural and electronic properties of similar compounds but also suggest potential applications in designing new antimicrobial agents (Sivakumar et al., 2021).

Synthetic Methodologies

The development of new synthetic methodologies for triarylpyridine derivatives, which include the structural framework of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol, has been reported. These compounds are noted for their broad spectrum of biological and pharmaceutical properties, highlighting the versatility of this chemical scaffold in various applications (Maleki, 2015).

properties

IUPAC Name

6-chloro-5-(4-chlorophenyl)-4-hydroxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c12-7-3-1-6(2-4-7)10-8(15)5-9(16)14-11(10)13/h1-5H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVWTQXWMBAVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NC(=O)C=C2O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol
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6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol
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